molecular formula C7H6BrNO3 B179861 4-Bromo-5-methyl-2-nitrophenol CAS No. 182500-28-3

4-Bromo-5-methyl-2-nitrophenol

Cat. No.: B179861
CAS No.: 182500-28-3
M. Wt: 232.03 g/mol
InChI Key: DNYRLBZBDGVLHF-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Safety and Hazards

The safety information for 4-Bromo-5-methyl-2-nitrophenol indicates that it is dangerous, with hazard statements including H302, H315, H317, H318, and H410 .

Mechanism of Action

Target of Action

Nitrophenols, a class of compounds to which 4-bromo-5-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .

Mode of Action

Nitrophenols are known to undergo various chemical reactions, including nitration and bromination . The nitro group (−NO2) in nitrophenols is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared via several pathways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These pathways might provide some insight into the potential biochemical interactions of this compound.

Pharmacokinetics

The bioavailability of this compound could be influenced by its polar nature, as nitro compounds are known to have lower volatility than ketones of about the same molecular weight .

Result of Action

Nitrophenols are known to be poisonous and have been associated with various environmental concerns .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes, a reaction involving nitro compounds, is successful only when conducted at high temperatures in the vapor phase . Therefore, temperature could be a significant environmental factor influencing the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-nitrophenol can be achieved through a multi-step process involving the nitration and bromination of methylphenol. The general steps are as follows:

    Nitration: Methylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group into the aromatic ring, resulting in the formation of nitromethylphenol.

    Bromination: The nitromethylphenol is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. This step introduces a bromine atom into the aromatic ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, sodium methoxide, primary or secondary amines.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-Bromo-5-methyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-Bromo-5-methyl-2-nitroquinone.

Scientific Research Applications

4-Bromo-5-methyl-2-nitrophenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It can also be used in the formulation of certain types of coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group. It has different physical and chemical properties due to the absence of the methyl group.

    5-Methyl-2-nitrophenol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4-nitrophenol:

Uniqueness

4-Bromo-5-methyl-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring influences its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-5-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYRLBZBDGVLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634071
Record name 4-Bromo-5-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182500-28-3
Record name 4-Bromo-5-methyl-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182500-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-bromo-5-methyl-2-nitro
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